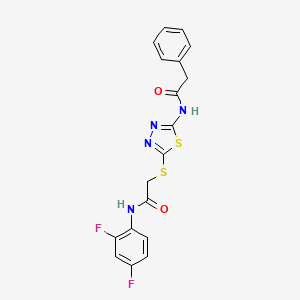![molecular formula C19H14Cl2N2S B2464012 3-[(2,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline CAS No. 478047-86-8](/img/structure/B2464012.png)
3-[(2,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a dichlorobenzyl group attached to a sulfanyl group, which is further connected to a dihydrobenzo[h]cinnoline moiety. The presence of chlorine atoms and the sulfanyl group contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline typically involves multiple steps, starting with the preparation of the dichlorobenzyl sulfanyl intermediate. This intermediate is then reacted with a suitable precursor to form the final product. Common synthetic routes include:
Nucleophilic Substitution: The dichlorobenzyl chloride is reacted with a thiol compound to form the dichlorobenzyl sulfanyl intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable reagent to form the dihydrobenzo[h]cinnoline structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the dihydrobenzo[h]cinnoline ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced dihydrobenzo[h]cinnoline derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[(2,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(2,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline
- 3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline
Uniqueness
3-[(2,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline is unique due to the specific positioning of the chlorine atoms on the benzyl group, which can influence its reactivity and biological activity. This distinct structure may result in different chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2S/c20-15-8-7-14(17(21)10-15)11-24-18-9-13-6-5-12-3-1-2-4-16(12)19(13)23-22-18/h1-4,7-10H,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAINOZVRWMYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
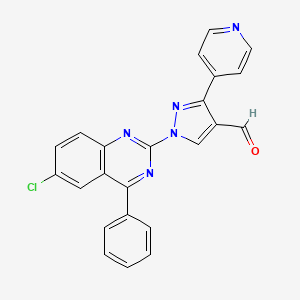
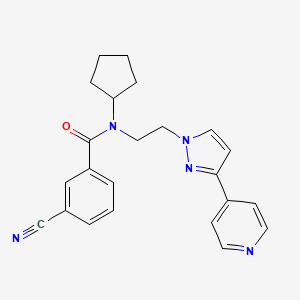
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2463933.png)
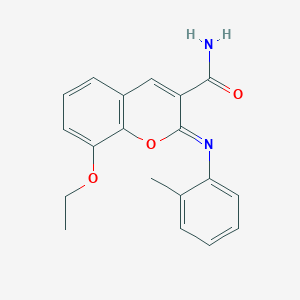
![1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-phenoxyethan-1-one](/img/structure/B2463935.png)
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B2463937.png)
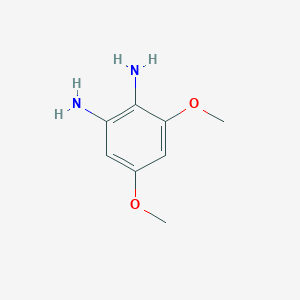
![N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2463942.png)
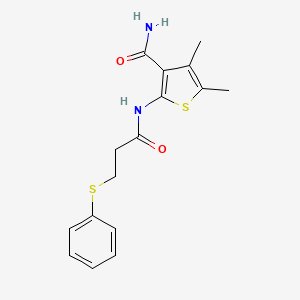
![(E)-4-(Dimethylamino)-N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]but-2-enamide](/img/structure/B2463945.png)
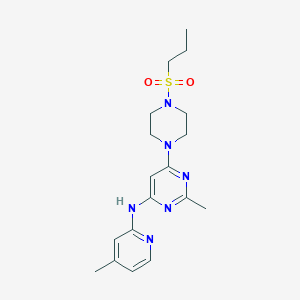
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2463950.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2463951.png)
